molecular formula C8H8N4S B2741028 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine CAS No. 887309-83-3

2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine

Cat. No.: B2741028
CAS No.: 887309-83-3
M. Wt: 192.24
InChI Key: WWLBRNDSESTXEA-UHFFFAOYSA-N
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Description

2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiazole ring, a pyrimidine ring, and a methyl group, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine are Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

4-Methyl-N-(pyrimidin-2-yl)thiazol-2-amine acts as a potent inhibitor of CDK2/4/6 . It binds to these kinases, blocking their activity and thereby reducing the phosphorylation level of the retinoblastoma protein (Rb) . This inhibition prevents the release of E2F transcription factors, which are necessary for the transition from the G1 to S phase of the cell cycle .

Biochemical Pathways

The compound affects the CDK4/6-Rb-E2F pathway , which is disrupted in approximately 90% of cancers . By inhibiting CDK2/4/6, the compound prevents the phosphorylation of Rb, thereby blocking the release of E2F transcription factors and the subsequent transcription of genes necessary for DNA replication .

Result of Action

The inhibition of CDK2/4/6 by 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine results in the blockage of tumor cell proliferation . In a study, repeated oral administration of a similar compound caused marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts without having a negative effect on body weight and showing any sign of clinical toxicity .

Action Environment

The action of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine can be influenced by various environmental factors. For instance, in a corrosion inhibition study, the compound showed an efficient inhibition effect for mild steel in an acid medium . .

Biochemical Analysis

Biochemical Properties

4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine has been identified as a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase . The compound interacts with these kinases, inhibiting their activity and thereby affecting the progression of the cell cycle .

Cellular Effects

The effects of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine on cells are largely due to its inhibitory action on CDK4/6 . By inhibiting these kinases, the compound can effectively halt the progression of the cell cycle, which can have significant effects on cellular function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine involves binding interactions with CDK4/6 . The compound binds to these kinases, inhibiting their activity and thereby preventing the phosphorylation of retinoblastoma tumor suppressor proteins (Rbs) . This prevents the release of E2F transcription factors, which are necessary for the transition from the G1 phase to the S phase of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine have been observed to change over time . Repeated administration of the compound has been shown to cause marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts, without having a negative effect on body weight or showing any sign of clinical toxicity .

Dosage Effects in Animal Models

The effects of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine in animal models have been found to vary with dosage . At certain dosages, the compound has been shown to effectively inhibit tumor growth in mouse models . The specific threshold effects and potential toxic or adverse effects at high doses have not been detailed in the available literature.

Metabolic Pathways

The specific metabolic pathways that 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine is involved in are not clearly outlined in the available literature. Given its inhibitory action on CDK4/6, it is likely that the compound interacts with the metabolic pathways associated with these kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-5-13-8(11-6)12-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLBRNDSESTXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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